molecular formula C12H17N3 B15309235 1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine

1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine

Katalognummer: B15309235
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: GHFBXCCYQPXBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with an appropriate amine under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C12H17N3

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-(5,6-dimethylbenzimidazol-1-yl)propan-2-amine

InChI

InChI=1S/C12H17N3/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13/h4-5,7,10H,6,13H2,1-3H3

InChI-Schlüssel

GHFBXCCYQPXBHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.